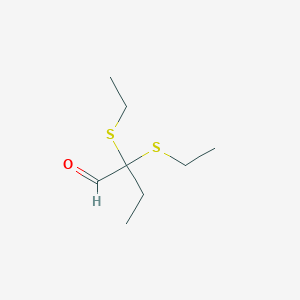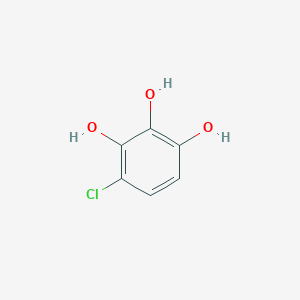
4-Chlorobenzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzene-1,2,3-triol is an aromatic compound derived from benzene, characterized by the presence of three hydroxyl groups and one chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzene-1,2,3-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the nucleophilic substitution reaction where chlorobenzene reacts with a concentrated sodium hydroxide solution at elevated temperatures, resulting in the formation of phenol derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes including chlorination and subsequent hydroxylation under controlled conditions to ensure high yield and purity. The specific conditions such as temperature, pressure, and catalysts used can vary depending on the desired scale and efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzene-1,2,3-triol undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of chlorobenzoquinone.
Reduction: Formation of chlorohydroquinone.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-Chlorobenzene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chlorobenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom can participate in electrophilic interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1,2,3-Trichlorobenzene: Similar in structure but with three chlorine atoms instead of hydroxyl groups.
4-Chlorophenol: Contains a single hydroxyl group and a chlorine atom.
1,2,4-Trichlorobenzene: Another isomer with different positions of chlorine atoms.
Properties
CAS No. |
75562-89-9 |
|---|---|
Molecular Formula |
C6H5ClO3 |
Molecular Weight |
160.55 g/mol |
IUPAC Name |
4-chlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H5ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H |
InChI Key |
ITZDUMVGQACOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


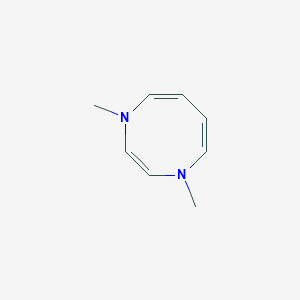
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
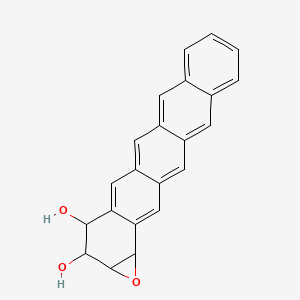
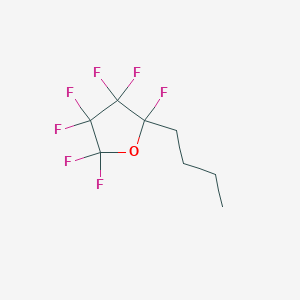
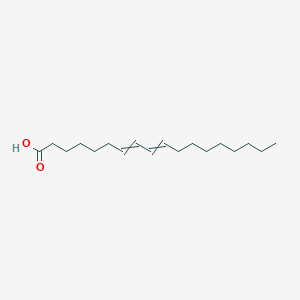

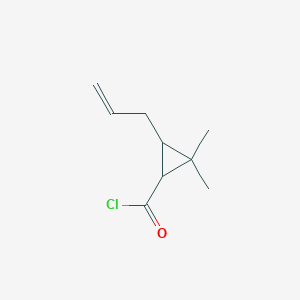
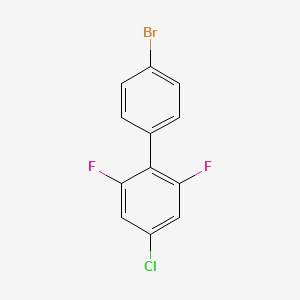
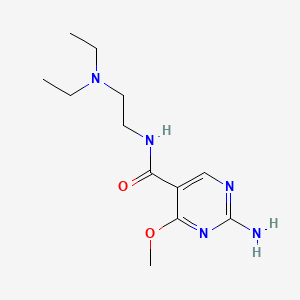
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

silane](/img/structure/B14454401.png)
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
